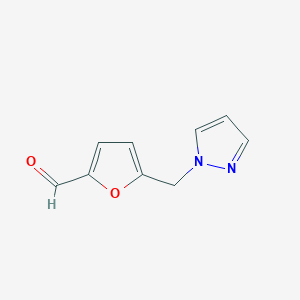
5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde is an organic compound that features a pyrazole ring attached to a furan ring via a methylene bridge
Preparation Methods
The synthesis of 5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde can be achieved through multi-component reactions. One common method involves the condensation of 1H-pyrazole-1-carbaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction typically proceeds in good yields and can be optimized by adjusting the reaction temperature and solvent choice.
Chemical Reactions Analysis
5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
5-((1H-Pyrazol-1-yl)methyl)furan-2-carbaldehyde can be compared with similar compounds such as:
5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde: This compound has a nitro group on the pyrazole ring, which can significantly alter its reactivity and biological activity.
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde:
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: This compound has a methyl group on the pyrazole ring, influencing its steric and electronic characteristics.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(pyrazol-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-7-9-3-2-8(13-9)6-11-5-1-4-10-11/h1-5,7H,6H2 |
InChI Key |
HSPUBXWLOPNBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















